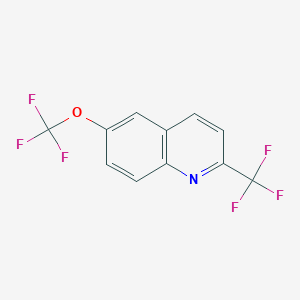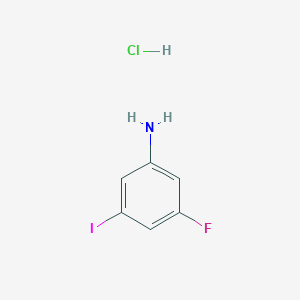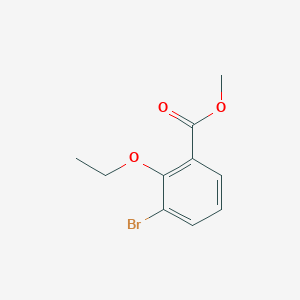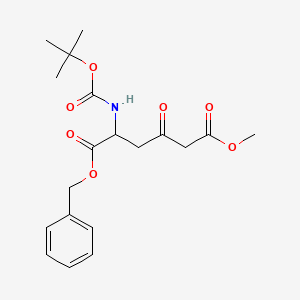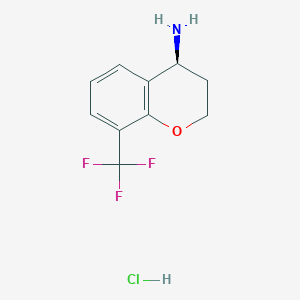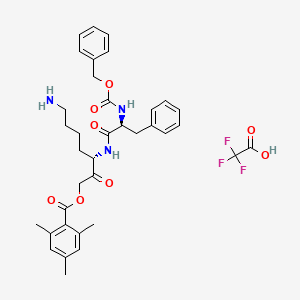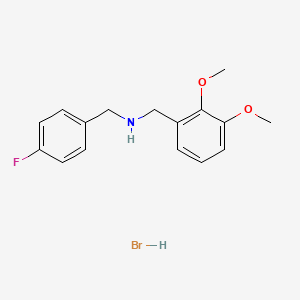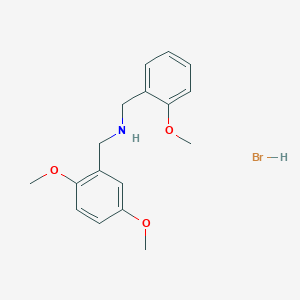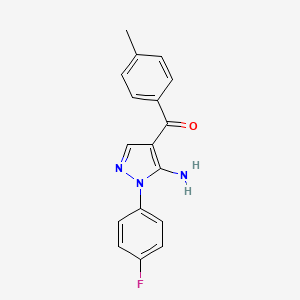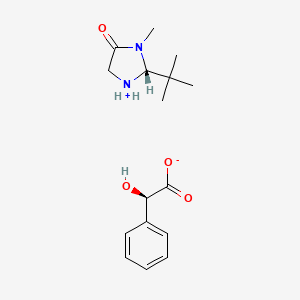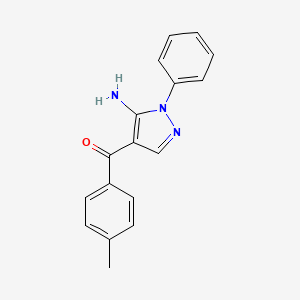
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone (APPM) is a novel compound synthesized from the reaction of 1-phenyl-1H-pyrazol-4-ylmethanone (PPM) and 5-amino-1-phenylpyrazole (APP). APPM is a new member of the pyrazole family and has been found to have a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 1-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzene. It has also been used as a ligand in the synthesis of metal complexes, such as copper(II) and nickel(II) complexes. In addition, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been used as a catalyst in the synthesis of organic compounds, such as 1,2-diphenyl-1H-pyrazol-4-ylmethanol.
Mecanismo De Acción
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows it to interact with other molecules and catalyze reactions. In addition, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone can form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone are not well understood. However, it has been found to have some anti-inflammatory and antioxidant properties. In addition, it has been found to have some anti-cancer properties, although the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in laboratory experiments is its low cost. It is also relatively easy to synthesize, which makes it a convenient reagent for use in experiments. However, it is important to note that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a relatively new compound, and its effects on living organisms are not yet fully understood. Therefore, it is important to use caution when using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone. One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer and inflammation. In addition, further research could be done to explore the potential of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone as a catalyst in organic synthesis. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves the reaction of PPM and APP. PPM is synthesized by the reaction of 2-methyl-3-nitrobenzoic acid and 1-phenyl-1H-pyrazol-4-ylmethanol. The reaction of PPM and APP is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as nickel(II) chloride. The reaction produces a mixture of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and its isomer, 5-amino-1-phenyl-1H-pyrazol-4-ylmethanol ((5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanoneH). The isomer can be separated from the (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone by column chromatography.
Propiedades
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(P-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

